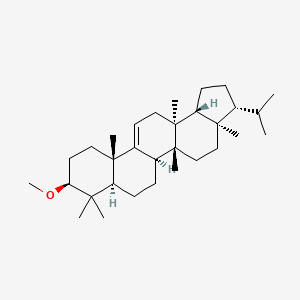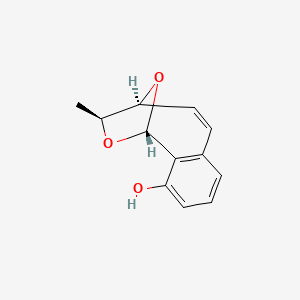
Cladoacetal B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cladoacetal B is a natural product found in Cladosporium with data available.
Scientific Research Applications
Synthesis and Configuration
- The first enantioselective syntheses of cladoacetals A and B from crotonaldehyde were accomplished, with Sharpless asymmetric dihydroxylation, Suzuki coupling, and acid-catalyzed intramolecular acetalization as key steps. This research confirmed the absolute configurations of natural cladoacetals A and B, which are important for understanding their biological activity and potential applications (Hsu & Lin, 2012).
Biological Activity
- Cladoacetals A and B, along with other polyketide-derived metabolites, were isolated from cultures of a fungicolous isolate resembling Cladosporium sp. These compounds demonstrated antibacterial activity, highlighting their potential use in antimicrobial applications (Höller, Gloer, & Wicklow, 2002).
Applications in Gene Therapy
- While not directly related to Cladoacetal B, research on canine leukocyte adhesion deficiency (CLAD) using foamy virus vectors shows the broader scope of genetic research and potential applications in gene therapy. This study demonstrated the successful treatment of CLAD, offering insights into novel approaches for treating genetic diseases (Bauer et al., 2008).
Applications in Linguistics and Cultural Studies
- The CLaDA-BG infrastructure integrated language and knowledge resources, demonstrating the utility of such integrations in managing a Bulgaria-centric Knowledge Graph. This approach can be useful in the management and semantic annotation of research objects, including texts, which may have applications in cultural and scientific heritage preservation (Simov, 2019).
properties
Product Name |
Cladoacetal B |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1R,10S,11S)-11-methyl-12,13-dioxatricyclo[8.2.1.02,7]trideca-2(7),3,5,8-tetraen-3-ol |
InChI |
InChI=1S/C12H12O3/c1-7-10-6-5-8-3-2-4-9(13)11(8)12(14-7)15-10/h2-7,10,12-13H,1H3/t7-,10-,12+/m0/s1 |
InChI Key |
MQNPAODYALMZAI-VIRWGQHYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C=CC3=C([C@H](O1)O2)C(=CC=C3)O |
Canonical SMILES |
CC1C2C=CC3=C(C(O1)O2)C(=CC=C3)O |
synonyms |
cladoacetal B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



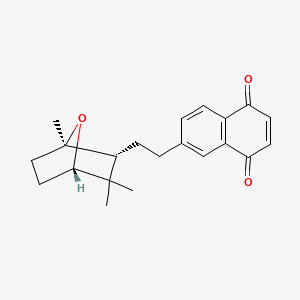
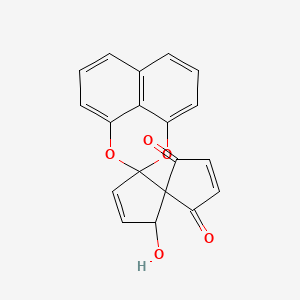
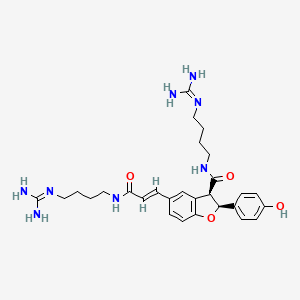
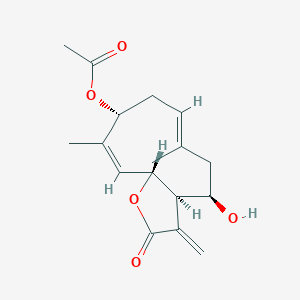
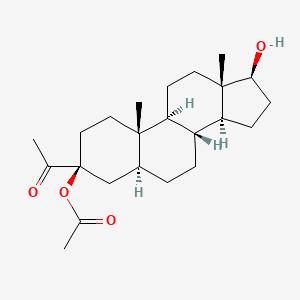
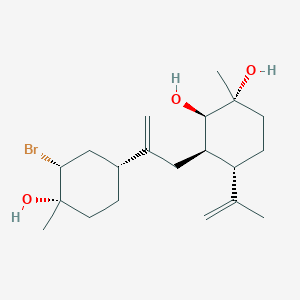
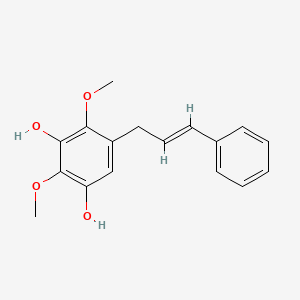
![1-(3-{[5-Carbamoyl-6-(3,4-difluoro-phenyl)-4-ethyl-2-oxo-3,6-dihydro-2H-pyrimidine-1-carbonyl]-amino}-propyl)-4-phenyl-piperidine-4-carboxylic acid methyl ester](/img/structure/B1252067.png)
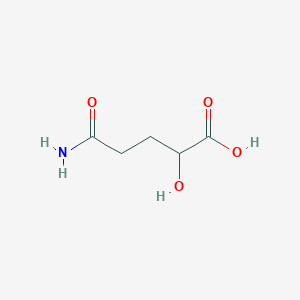
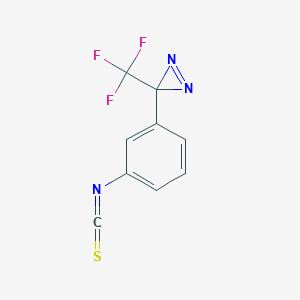
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)
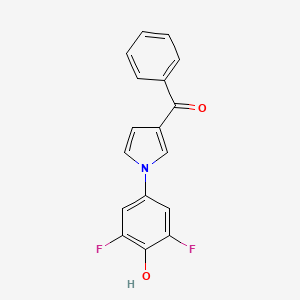
![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)
